molecular formula C6H7ClN2O B1351071 5-chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde CAS No. 27006-76-4

5-chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde

Cat. No. B1351071
Key on ui cas rn: 27006-76-4
M. Wt: 158.58 g/mol
InChI Key: SZRSMNYUEXXEBL-UHFFFAOYSA-N
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Patent
US07151105B2

Procedure details

To DMF (33.29 mL, 0.456 mol) was carefully added POCl3 (134.16 g, 81.5 mL 0.874 mol,) at 0° C. The reaction mixture was diluted with 1,2-dichloroethane (100 mL), then treated with a solution of crude 1,3-dimethyl-1H-pyrazol-5-ol (50 g, from Step 1) in dichloroethane (100 mL) under continued stirring at 0° C. The mixture was refluxed for 3 h, then left to stir overnight at room temperature. In order to decompose the formylating reagent, to the reaction mixture was added a solution of sodium hydroxide (91.2 g, 2.28 mol) in water (200 mL) dropwise at 0° C. The reaction mixture was diluted with water and extracted with dichloromethane (3×250 mL). The organic extracts were washed with water to neutral pH, washed with water, then dried with sodium sulfate. The solvent was removed under vacuum to afford the title product (31.1 g, 51% overall from methylhydrazine) as a yellow crystalline substance.
Name
Quantity
33.29 mL
Type
reactant
Reaction Step One
Name
Quantity
81.5 mL
Type
reactant
Reaction Step Two
Quantity
50 g
Type
reactant
Reaction Step Three
Quantity
100 mL
Type
solvent
Reaction Step Three
Quantity
91.2 g
Type
reactant
Reaction Step Four
Name
Quantity
200 mL
Type
solvent
Reaction Step Four
Quantity
100 mL
Type
solvent
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
C[N:2]([CH:4]=O)[CH3:3].O=P(Cl)(Cl)[Cl:8].[CH3:11][N:12]1[C:16]([OH:17])=[CH:15][C:14]([CH3:18])=[N:13]1.[OH-].[Na+]>ClCCCl.ClC(Cl)C.O>[Cl:8][C:4]1[N:2]([CH3:3])[N:13]=[C:14]([CH3:18])[C:15]=1[CH:16]=[O:17].[CH3:11][NH:12][NH2:13] |f:3.4|

Inputs

Step One
Name
Quantity
33.29 mL
Type
reactant
Smiles
CN(C)C=O
Step Two
Name
Quantity
81.5 mL
Type
reactant
Smiles
O=P(Cl)(Cl)Cl
Step Three
Name
Quantity
50 g
Type
reactant
Smiles
CN1N=C(C=C1O)C
Name
Quantity
100 mL
Type
solvent
Smiles
ClC(C)Cl
Step Four
Name
Quantity
91.2 g
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
200 mL
Type
solvent
Smiles
O
Step Five
Name
Quantity
100 mL
Type
solvent
Smiles
ClCCCl
Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
under continued stirring at 0° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
at 0° C
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was refluxed for 3 h
Duration
3 h
WAIT
Type
WAIT
Details
left
STIRRING
Type
STIRRING
Details
to stir overnight at room temperature
Duration
8 (± 8) h
EXTRACTION
Type
EXTRACTION
Details
extracted with dichloromethane (3×250 mL)
WASH
Type
WASH
Details
The organic extracts were washed with water to neutral pH
WASH
Type
WASH
Details
washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with sodium sulfate
CUSTOM
Type
CUSTOM
Details
The solvent was removed under vacuum

Outcomes

Product
Name
Type
product
Smiles
ClC1=C(C(=NN1C)C)C=O
Name
Type
product
Smiles
CNN

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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